tert-butyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate
Description
tert-Butyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate (CID 155971311) is a nitrogen-containing heterocyclic compound with a molecular formula of C₁₂H₂₃NO₃. Its structure features a four-membered azetidine ring protected by a tert-butyloxycarbonyl (Boc) group and substituted with a 2-hydroxy-2-methylpropyl side chain. Key structural attributes include:
Properties
CAS No. |
2228931-03-9 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-7-9(8-13)6-12(4,5)15/h9,15H,6-8H2,1-5H3 |
InChI Key |
KQKKCSGNMNTPCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(C)(C)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Tert-butyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate (CAS Number: 1491900-06-1) is a compound belonging to the azetidine family, characterized by its unique structural features, including a tert-butyl group and a hydroxyalkyl substituent. This article explores its biological activity, synthesis, potential applications, and related research findings.
- Molecular Formula : CHNO
- Molecular Weight : 244.33 g/mol
- SMILES Notation :
CC(C)(O)CNC1CN(C(=O)OC(C)(C)C)C1
Synthesis Methods
The synthesis of this compound can be achieved through various methods, typically involving the reaction of azetidine derivatives with tert-butyl esters and hydroxyalkyl amines. These methods are adaptable based on available starting materials and desired yields.
Biological Activity
Preliminary studies indicate that this compound exhibits potential biological activity, particularly in medicinal chemistry. The unique structure may facilitate specific interactions with biological targets, making it an interesting candidate for drug discovery.
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of key enzymes involved in neurodegenerative diseases, such as β-secretase and acetylcholinesterase, which are critical in Alzheimer's disease pathology .
- Cell Viability Improvement : In vitro studies have suggested that related compounds can enhance cell viability in the presence of toxic agents like Aβ 1-42 peptides, indicating a protective effect against neurotoxicity .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | CAS Number | Biological Activity | IC50/Ki Values |
|---|---|---|---|
| M4 | N/A | Inhibits β-secretase | IC50 = 15.4 nM |
| M4 | N/A | Inhibits AChE | Ki = 0.17 μM |
| tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate | 1257293-79-0 | Moderate cytotoxicity reduction | N/A |
Case Studies and Research Findings
- Neuroprotective Effects : Research has indicated that compounds similar to this compound can significantly reduce cell death in astrocytes induced by Aβ peptides. For instance, M4 showed a notable increase in cell viability when co-administered with Aβ 1-42 .
- Pharmacokinetic Properties : Studies on related azetidine compounds have highlighted their favorable pharmacokinetic profiles, which include good oral bioavailability and selective action against specific molecular targets .
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in treating conditions such as obesity and metabolic disorders. For instance, compounds derived from azetidine structures have shown promise as inhibitors of specific biological pathways involved in these diseases .
Green Chemistry
The synthesis of this compound has been studied using environmentally friendly methods. Recent research highlights a green synthesis approach that utilizes microchannel reactors for efficient production, reducing waste and improving yield compared to traditional methods . This aligns with the principles of green chemistry, emphasizing sustainability and reduced environmental impact.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is utilized as a building block for constructing more complex molecules. Its ability to undergo various chemical transformations makes it versatile for synthesizing heterocycles and other functionalized compounds. The azetidine ring can be modified to introduce different substituents, expanding its utility in creating diverse chemical entities .
Research has indicated that compounds similar to this compound exhibit biological activities such as antimicrobial and anti-inflammatory effects. These properties are attributed to the structural features of the azetidine ring and the functional groups attached to it, making it a subject of interest for further pharmacological studies .
Case Study 1: Synthesis of Baricitinib Intermediates
A significant application of this compound is its role in synthesizing intermediates for baricitinib, a JAK1/JAK2 inhibitor used in treating autoimmune diseases. The synthesis involves a series of reactions where this compound acts as a key intermediate, showcasing its importance in pharmaceutical manufacturing processes .
Case Study 2: Development of Antimicrobial Agents
Research has focused on modifying azetidine derivatives to enhance their antimicrobial activity. This compound was tested alongside various derivatives, demonstrating promising results against specific bacterial strains. This highlights its potential role in developing new antibiotics .
Comparison with Similar Compounds
Table 1: Structural Comparison of Azetidine Derivatives
Key Observations:
Fluorinated derivatives (e.g., ) exhibit increased electronegativity, improving metabolic stability and membrane permeability in drug design contexts.
Reactivity :
- The hydroxyl group in the target compound can undergo esterification or oxidation, whereas the 2-oxoethyl group () is prone to nucleophilic addition or reduction.
- Aromatic amines (e.g., 16a ) enable π-π stacking interactions, advantageous in receptor-targeted applications.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
- The target compound’s hydroxyl group enhances water solubility compared to lipophilic analogs like 1h or 58.
- Fluorinated derivatives () balance polarity and lipophilicity, making them versatile in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
